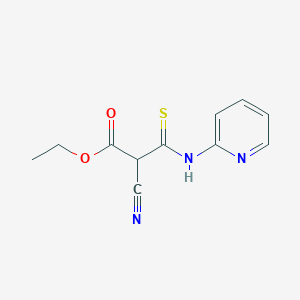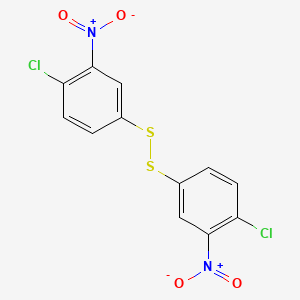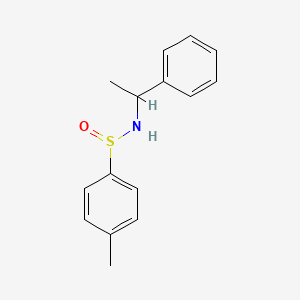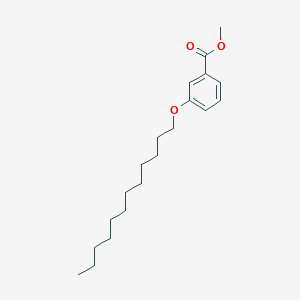![molecular formula C20H16Cl2N2OS B15077691 (2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B15077691.png)
(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure comprises a dichlorophenyl group, a thiazolyl group, and a propenamide moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and propenamide groups. Common reagents used in these reactions include thionyl chloride, benzylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired quality.
化学反应分析
Types of Reactions
(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or solvents to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure, used in the production of high-performance polymers.
(NH4)2S: A compound with similar sulfur content, used in hydride superconductors and astrophysical matter.
Uniqueness
(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C20H16Cl2N2OS |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dichlorophenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-13-2-4-14(5-3-13)10-16-12-23-20(26-16)24-19(25)9-7-15-6-8-17(21)18(22)11-15/h2-9,11-12H,10H2,1H3,(H,23,24,25)/b9-7+ |
InChI 键 |
TXEFFOCNAPOPNR-VQHVLOKHSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077622.png)


![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)

![2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane](/img/structure/B15077654.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)


![3-methyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077677.png)
![2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene](/img/structure/B15077680.png)
![4-(3,4-dimethoxyphenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15077684.png)

